(R)-Esmolol Hydrochloride

Description

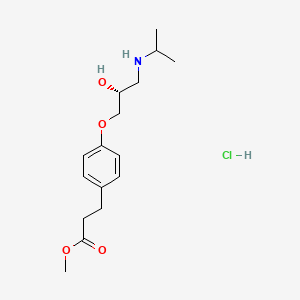

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747714 | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118629-36-0 | |

| Record name | Esmolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118629360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDM127985B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Enantioselective Methodologies for R Esmolol Hydrochloride

Green Chemistry Principles in (R)-Esmolol Hydrochloride Synthesis

The synthesis of enantiomerically pure pharmaceuticals like this compound presents a significant challenge in modern medicinal chemistry. Green chemistry principles offer a framework to develop more sustainable and environmentally benign synthetic routes. These principles focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. In the context of (R)-Esmolol synthesis, the application of biocatalysis, greener solvents, and optimization of reaction conditions to improve atom economy and reduce by-products are key areas of research.

A significant advancement in the green synthesis of esmolol (B25661) precursors is the use of chemo-enzymatic methods. researchgate.netresearchgate.netcore.ac.uk These methods often employ lipases for the kinetic resolution of racemic intermediates, a critical step in obtaining the desired enantiomer. researchgate.netcore.ac.ukchemrxiv.org

Biocatalysis in Enantioselective Synthesis

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net In the synthesis of (R)-Esmolol, enzymatic kinetic resolution of a racemic chlorohydrin intermediate, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is a widely adopted strategy. researchgate.net This process selectively acylates one enantiomer, allowing for the separation of the desired (R)-alcohol.

Several commercially available lipases have demonstrated high efficiency and enantioselectivity in this resolution. researchgate.net Key parameters such as the choice of enzyme, solvent, acyl donor, and temperature are optimized to maximize conversion and enantiomeric excess (ee). researchgate.net For instance, research has shown that lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are effective catalysts for this transformation. researchgate.netmdpi.com

| Lipase | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl butanoate | Acetonitrile (B52724) | Successfully catalyzed the transesterification of the racemic chlorohydrin, yielding the (R)-chlorohydrin intermediate. | mdpi.comresearchgate.net |

| Pseudomonas cepacia lipase (PCL) | Vinyl acetate (B1210297) | Toluene | Showed high enantioselectivity, producing the (R)-chlorohydrin with 98% ee. | researchgate.netmdpi.com |

| Candida rugosa lipase (CRL) | Vinyl acetate | Cyclohexane | Demonstrated complementary enantioselectivity to PCL, affording the (S)-alcohol and (R)-acetate. | researchgate.netcore.ac.uk |

Adoption of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. jddhs.comrsc.org Traditional syntheses have often relied on hazardous organic solvents like toluene, dichloromethane, and methanol-ether mixtures. mdpi.comgoogle.comgoogle.com Green chemistry encourages the substitution of these with safer, more sustainable alternatives. jddhs.comrsc.org

| Traditional Solvent | Greener Alternative | Synthetic Step | Advantage of Alternative | Reference |

|---|---|---|---|---|

| Toluene, Dichloromethane | Acetonitrile | Enzymatic kinetic resolution | Lower toxicity and environmental impact while maintaining high selectivity. | mdpi.com |

| Methanol-ether mixtures | Ethyl acetate | Salification and purification | Lower toxicity, ease of recovery, and suitability for industrial scale-up. | google.comgoogle.com |

| Conventional organic solvents | Ionic liquids | Chemo-enzymatic synthesis | Improved solubility of intermediates, leading to a more efficient process. | researchgate.net |

Atom Economy and Waste Reduction

Replacing hazardous reagents: Flammable and corrosive reagents like acetyl chloride have been substituted with safer alternatives such as lithium chloride for the ring-opening of the epoxide intermediate. mdpi.com

Optimizing reactant stoichiometry: Reducing the amount of excess reagents, like epichlorohydrin (B41342), minimizes the formation of by-products. mdpi.com

By-product identification and minimization: Characterizing dimeric and other by-products allows for the adjustment of reaction conditions to suppress their formation, leading to higher yields of the desired product. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of the pharmaceutical industry to reduce its environmental footprint. unibo.it

Stereochemical Investigations and Enantiomeric Purity Profiling of R Esmolol Hydrochloride

Enantiomeric Resolution Techniques for Esmolol (B25661) Racemate

The separation of esmolol's enantiomers from its racemic mixture is a critical process in the production of the optically active (R)-Esmolol Hydrochloride. Chiral resolution is the primary method employed to achieve this separation. wikipedia.org The most common approach involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting it with a chiral derivatizing agent, also known as a chiral resolving agent. wikipedia.org These diastereomeric derivatives can then be separated using conventional techniques like crystallization, owing to their different physical properties, such as solubility. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomer. wikipedia.org

Another significant technique for the resolution of esmolol racemate is chiral column chromatography. nih.gov This method allows for the direct separation of enantiomers without the need for derivatization. nih.gov

Enzymatic kinetic resolution represents a greener and more effective alternative for synthesizing enantiomerically pure esmolol. researchgate.netmdpi.com This chemo-enzymatic process often results in a high enantiomeric excess. researchgate.net For instance, the synthesis of (S)-esmolol has been achieved with a 97% enantiomeric excess through a four-step synthesis that includes a transesterification step catalyzed by lipase (B570770) B from Candida antarctica. mdpi.com

Analytical Methods for Enantiomeric Excess Determination of this compound

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the enantiomeric excess of this compound. nih.gov This method can be applied in two primary modes: direct and indirect separation. nih.gov

Direct chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govkhanacademy.org For the analysis of beta-blockers like esmolol, various CSPs are utilized. nih.gov

Indirect chiral separation involves the pre-column derivatization of the esmolol enantiomers with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers can then be separated on a standard achiral HPLC column, such as a reversed-phase C18 column. nih.govresearchgate.net A commonly used chiral derivatization reagent is 2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate (GITC). nih.govnih.govresearchgate.net The derivatized products are typically detected using UV spectrophotometry. nih.govnih.gov

A stereoselective reversed-phase HPLC assay has been developed to simultaneously determine the enantiomers of esmolol and its acid metabolite in human plasma. nih.gov This method involves solid-phase extraction followed by chiral derivatization with GITC and subsequent separation on a reversed-phase column with UV detection. nih.gov Another validated stability-indicating RP-HPLC method has been established for the determination of esmolol hydrochloride and its related impurities, demonstrating the robustness of HPLC in the quality control of this compound. ijpsr.comijpsr.com

Below is a table summarizing typical parameters for chiral HPLC analysis of esmolol enantiomers:

| Parameter | Description |

| Column | Chiralcel AGP, Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724)/phosphate buffer mixtures |

| Detection | UV at 221 nm or 224 nm |

| Derivatizing Agent | 2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate (GITC) |

Other Chromatographic and Spectroscopic Techniques

Besides HPLC, other chromatographic techniques have been employed for the chiral separation of esmolol. Capillary electrophoresis (CE) has been shown to be effective for the chiral separation of several β-adrenergic antagonists, including esmolol. mdpi.com In this technique, cyclodextrins are used as chiral selectors. Carboxymethylated-β-cyclodextrin (CM-β-CD) has demonstrated high enantioselectivity for esmolol and other related compounds. mdpi.com The separation is influenced by factors such as the concentration of the chiral selector, buffer pH, temperature, and applied voltage. mdpi.com

While chromatographic methods are predominant, spectrophotometric methods have been developed for the determination of esmolol hydrochloride in its pure form and pharmaceutical formulations. ijacskros.com These methods are often based on the formation of charge-transfer complexes with various reagents, which can be measured at specific wavelengths. ijacskros.com However, these spectrophotometric methods typically determine the total concentration of esmolol and are not inherently capable of distinguishing between enantiomers without prior chiral separation.

Impact of Synthetic Routes on Enantiomeric Purity

The synthetic route chosen for the preparation of this compound has a profound impact on its enantiomeric purity. Asymmetric synthesis is a method to obtain a single enantiomer, which can potentially yield a higher amount of the desired enantiomer compared to the maximum 50% yield from the resolution of a racemate. nih.gov

Chemo-enzymatic routes have been developed to produce enantiomerically enriched β-blockers, including esmolol. nih.gov These methods often employ lipase-catalyzed kinetic resolution as the key asymmetric step. nih.gov For example, the synthesis of (S)-esmolol has been achieved with a high enantiomeric excess (97%) and a total yield of 26% in a four-step synthesis utilizing a transesterification step catalyzed by lipase B from Candida antarctica. mdpi.com Similarly, enantiopure (R)-chlorohydrin, a key intermediate for (R)-β-blockers, has been produced with an enantiomeric excess of over 99%. nih.gov

The choice of starting materials and the specific reaction conditions in asymmetric synthesis are critical for achieving high enantiomeric purity. For instance, the asymmetric synthesis of (R)- and (S)-moprolol, a related beta-blocker, from enantioenriched (R)-3-chloro-1,2-propanediol and (S)-epichlorohydrin, respectively, yielded the final products with enantiomeric excess values above 98%. researchgate.net The kinetic resolution of racemic epichlorohydrin (B41342) using a chiral Salen-Co(III) complex is a key step in this process. researchgate.net

A study on the synthesis of (S)-esmolol highlighted the importance of complete separation of the desired enantiomer from its counterpart during purification steps to maintain high enantiomeric excess. mdpi.com Incomplete separation could lead to a reduction in the enantiomeric purity of the final product. mdpi.com

Molecular Pharmacology and Receptor Interactions of R Esmolol Hydrochloride

Investigation of Beta-1 Adrenergic Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like (R)-Esmolol and its receptor is governed by specific kinetic and thermodynamic principles. Binding kinetics are defined by the association rate constant (k_on) and the dissociation rate constant (k_off), which describe the speed at which the drug-receptor complex forms and breaks apart, respectively. The ratio of these constants (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of the drug's binding affinity. A higher K_d value corresponds to lower binding affinity.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the forces driving the binding event. These parameters can be determined through techniques such as isothermal titration calorimetry.

For (R)-Esmolol, specific quantitative data on its binding kinetics and thermodynamics at the beta-1 adrenergic receptor are not extensively detailed in publicly available literature. However, based on its known pharmacological profile as the "inactive" enantiomer, it can be inferred that its affinity for the beta-1 receptor is exceptionally low. mdpi.com This translates to a high K_d value, likely resulting from a rapid dissociation rate (a high k_off) and/or a slow association rate (a low k_on). The thermodynamic profile would reflect a binding process that is not highly favorable.

Table 1: Key Parameters in Receptor Binding Analysis

| Parameter | Description | Implication for (R)-Esmolol |

| k_on (Association Rate) | The rate at which (R)-Esmolol binds to the β1-receptor. | Expected to be low. |

| k_off (Dissociation Rate) | The rate at which the (R)-Esmolol/β1-receptor complex falls apart. | Expected to be high. |

| K_d (Dissociation Constant) | The concentration of (R)-Esmolol required to occupy 50% of β1-receptors at equilibrium. | Expected to be very high, indicating low affinity. |

| ΔG (Gibbs Free Energy) | The overall energy change of the binding event; indicates spontaneity. | Expected to be less negative than for the (S)-enantiomer, indicating a less favorable interaction. |

Comparative Receptor Selectivity Studies of (R)-Esmolol Enantiomer

Receptor selectivity is a critical aspect of a drug's pharmacological profile, defining its ability to bind preferentially to one receptor subtype over others. Esmolol (B25661) as a racemic mixture is known to be a cardioselective beta-blocker, demonstrating a higher affinity for β1-adrenergic receptors, which are predominant in heart tissue, than for β2-adrenergic receptors found in bronchial and vascular smooth muscle. nih.govdrugbank.com Studies on racemic esmolol have reported a 30- to 34-fold higher affinity for β1-adrenoceptors compared to β2-adrenoceptors. mdpi.comnih.gov

However, this selectivity and the associated therapeutic effects are almost entirely attributed to the (S)-enantiomer. mdpi.com The (R)-(+)-isomer of esmolol is consistently reported to be inactive or to possess negligible beta-blocking activity. mdpi.com This lack of activity stems from its extremely poor affinity for the β1-receptor. Consequently, its selectivity profile is pharmacologically insignificant, as it fails to bind to any beta-adrenergic receptor subtype with appreciable affinity.

Table 2: Enantiomer Comparison of Beta-Adrenergic Receptor Affinity and Selectivity

| Enantiomer | β1-Receptor Affinity | β2-Receptor Affinity | β1/β2 Selectivity | Primary Pharmacological Role |

| (S)-Esmolol | High | Low | High (approx. 30-fold) nih.govresearchgate.net | Active beta-blocking agent |

| (R)-Esmolol | Very Low / Negligible mdpi.com | Very Low / Negligible | Not pharmacologically relevant | Inactive enantiomer |

Downstream Molecular Signaling Pathway Modulation by (R)-Esmolol Hydrochloride

The binding of an agonist to the β1-adrenergic receptor initiates a well-defined downstream signaling cascade. The receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins and ion channels, leading to physiological effects such as increased heart rate and contractility.

An antagonist, like esmolol, blocks this pathway by occupying the receptor and preventing agonist binding. Given that (R)-Esmolol has a negligible affinity for the β1-receptor, its ability to modulate this downstream signaling pathway is minimal. mdpi.com It cannot effectively occupy the receptor to prevent agonist binding and therefore cannot significantly inhibit the subsequent production of cAMP and activation of PKA. While some research has indicated that racemic esmolol may act as a partial agonist with signaling bias by causing a modest rise in cAMP, this effect is attributable to the active (S)-enantiomer. nih.govsigmaaldrich.com The (R)-enantiomer does not contribute meaningfully to the modulation of these signaling events.

Competitive Antagonism with Endogenous Catecholamines at Molecular Level

Competitive antagonism occurs when an antagonist reversibly binds to the same site on a receptor as an agonist, thereby preventing the agonist from binding and eliciting a response. msdmanuals.comnih.gov The beta-blocking action of esmolol is achieved through competitive antagonism at β1-receptors against endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862). nih.gov

At the molecular level, the antagonist and agonist compete for the receptor's binding pocket. The outcome of this competition depends on the relative concentrations and binding affinities of the two molecules. nih.gov Studies have shown that during physiological stress, such as ventricular fibrillation, local concentrations of norepinephrine and epinephrine can increase dramatically. ahajournals.org The administration of esmolol blunts the effects of this catecholamine surge by occupying the β1-receptors. ahajournals.org

The (R)-Esmolol enantiomer, due to its very low binding affinity, is an extremely weak competitive antagonist. mdpi.com While it would technically compete with catecholamines for the same binding site, its low affinity means that it is easily displaced by endogenous agonists. A significantly higher concentration of (R)-Esmolol would be required to achieve any measurable antagonism compared to the (S)-enantiomer. Therefore, in the context of the racemic mixture used clinically, the competitive antagonism observed is overwhelmingly due to the action of (S)-Esmolol.

Assessment of Intrinsic Sympathomimetic Activity and Membrane Stabilizing Properties at the Receptor Level

Intrinsic Sympathomimetic Activity (ISA) is a property of some beta-blockers that allows them to act as partial agonists at the beta-adrenergic receptor. mdpi.com This means that in addition to blocking the effects of potent agonists like epinephrine, they can cause a low level of receptor stimulation themselves. This property is absent in esmolol at therapeutic dosages. drugbank.comwikipedia.orgnih.gov As the (R)-enantiomer is considered pharmacologically inactive at the beta-receptor, it does not possess the ability to partially activate the receptor and therefore exhibits no intrinsic sympathomimetic activity. mdpi.com

Membrane Stabilizing Activity (MSA), also known as a quinidine-like effect, is a separate pharmacological property unrelated to beta-blockade. It involves the blockade of sodium channels in the cell membrane, which can depress the action potential and is a characteristic of some Class I antiarrhythmic agents. Esmolol is a Class II antiarrhythmic and is noted to lack membrane-stabilizing activity. nih.govwikipedia.orgnih.gov This property is not associated with its interaction at the beta-receptor. There is no evidence to suggest that the (R)-Esmolol enantiomer possesses any membrane-stabilizing properties.

Pharmacokinetics and Biotransformation of R Esmolol Hydrochloride

Enzymatic Hydrolysis Pathways and Esterase Characterization

The rapid metabolism of (R)-Esmolol Hydrochloride is a defining characteristic, primarily driven by enzymatic hydrolysis of its ester linkage. This biotransformation leads to the formation of an acid metabolite and methanol. nih.govnih.gov The total body clearance of esmolol (B25661) is approximately 20 L/kg/hr, a rate that surpasses cardiac output, indicating that its metabolism is not limited by blood flow to tissues like the liver and involves significant non-hepatic pathways. wikipedia.orgnih.gov

Role of Red Blood Cell Esterases in (R)-Esmolol Metabolism

Historically, the rapid hydrolysis of esmolol was attributed mainly to esterases located within the cytosol of red blood cells (RBCs). nih.govwikipedia.orgdrugbank.comnih.gov This pathway was considered the principal mechanism for its ultra-short duration of action. However, more recent and detailed investigations have refined this understanding.

Studies performing hydrolysis assays on different fractions of human blood have shown that esmolol is only slightly hydrolyzed by washed RBCs. nih.govjst.go.jp The negligible hydrolysis in RBCs is supported by the fact that esterase D (ESD), the only cytosolic esterase in these cells, demonstrates poor hydrolytic activity towards esmolol. nih.govjst.go.jpresearchgate.net In contrast, extensive hydrolysis was observed in plasma fractions containing white blood cells and platelets. nih.govjst.go.jp

Further research has identified human carboxylesterase 1 isozyme (hCE1) as the primary metabolic enzyme responsible for esmolol hydrolysis in both white blood cells and the human liver. nih.govjst.go.jpresearchgate.net Additionally, acyl protein thioesterase 1 (APT1) has been shown to be involved in the cytosolic hydrolysis of esmolol within the liver. nih.govjst.go.jp This enzymatic activity in the liver and lungs contributes to the high total clearance of the compound. nih.govjst.go.jp While the role of RBCs is minimal, the broader blood-based metabolism, particularly by enzymes in white blood cells, remains a key factor in its rapid bioconversion. nih.govjst.go.jp

Identification and Characterization of Primary Metabolites (e.g., Esmolol Acid)

The enzymatic hydrolysis of the ester bond in this compound yields two primary metabolites: a polar, acidic metabolite and methanol. nih.govdrugbank.com The main metabolite is 3-[4-(2-hydroxy-3-{isopropylamino}propoxy)phenyl]propionic acid, commonly referred to as esmolol acid or ASL-8123. nih.govresearchgate.netcaymanchem.com This metabolite is pharmacologically weak, possessing approximately 1/1500th the beta-blocking activity of the parent compound, esmolol. drugbank.com Esmolol acid is also considered a potential impurity in commercial preparations of esmolol. caymanchem.com

Table 1: Characterization of the Primary Metabolite of this compound

| Characteristic | Details | Reference |

|---|---|---|

| Common Name | Esmolol Acid | caymanchem.com |

| Systematic Name | 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | derpharmachemica.com |

| Synonym | ASL-8123 | caymanchem.comcymitquimica.com |

| Molecular Formula | C15H23NO4 | cymitquimica.com |

| Pharmacological Activity | Approximately 1/1500 the activity of esmolol | drugbank.com |

| Formation Pathway | Hydrolysis of the ester linkage of esmolol | caymanchem.com |

Kinetic Studies of (R)-Esmolol Hydrolysis

Table 2: Key Pharmacokinetic Parameters of this compound and its Primary Metabolite

| Parameter | Esmolol | Esmolol Acid (Metabolite) | Reference |

|---|---|---|---|

| Distribution Half-Life (t½α) | ~2 minutes | - | nih.govdrugbank.comchemicalbook.com |

| Elimination Half-Life (t½β) | ~9 minutes | ~3.7 hours | wikipedia.orgnih.govdrugbank.com |

| Formation Half-Life | - | ~2.8 minutes | nih.govresearchgate.net |

| Total Body Clearance (Cl) | ~285 mL/min/kg | ~1.28 mL/min/kg | nih.govnih.gov |

| Apparent Volume of Distribution (Vd) | ~3.43 L/kg | ~0.411 L/kg | nih.govresearchgate.net |

Stereoselective Aspects of Esmolol Metabolism in Animal Models

The metabolism of esmolol exhibits notable stereoselectivity that varies significantly across different animal species. While human blood esterases demonstrate no significant stereoselectivity in the hydrolysis of esmolol enantiomers, esterases from various animal models show distinct preferences. researchgate.netresearchgate.netnih.gov

Table 3: Species-Dependent Stereoselectivity of Esmolol Hydrolysis

| Species | Site of Hydrolysis | Stereoselective Preference | Reference |

|---|---|---|---|

| Human | Blood (RBC Cytosol) | No stereoselectivity | researchgate.netresearchgate.netnih.gov |

| Human | Plasma | R-(+)-esmolol (low activity) | researchgate.netresearchgate.net |

| Dog | Blood | S-(-)-esmolol | researchgate.netnih.gov |

| Rat | Blood | S-(-)-esmolol | researchgate.netnih.gov |

| Rhesus Monkey | Blood | R-(+)-esmolol | researchgate.netnih.gov |

| Rabbit | Blood (RBC membrane & cytosol) | R-(+)-esmolol | researchgate.netresearchgate.netresearchgate.net |

| Guinea Pig | Blood | R-(+)-esmolol | researchgate.netnih.gov |

Distribution Kinetics of this compound in Biological Systems

Following intravenous administration, this compound undergoes rapid and wide distribution into tissues. The distribution half-life is approximately 2 minutes, reflecting the speed at which the drug moves from the central compartment. nih.govdrugbank.comchemicalbook.com The apparent volume of distribution is about 3.43 L/kg, which is substantially larger than the volume of the central compartment, indicating extensive tissue uptake. nih.govresearchgate.net

The plasma protein binding of esmolol is moderate, at approximately 55%. nih.govdrugbank.com In contrast, its primary metabolite, esmolol acid, exhibits much lower binding at around 10%. drugbank.com Studies have also revealed that stereoselective protein binding may occur, particularly to α1-acid glycoprotein (B1211001) (AGP), which could contribute to the different hydrolysis rates of esmolol enantiomers observed in human plasma. researchgate.netresearchgate.net

Elimination Pathways of (R)-Esmolol and its Metabolites

The elimination of (R)-Esmolol is dominated by its rapid metabolic conversion. The renal route plays a minor role in the elimination of the unchanged parent drug, with less than 2% of an administered dose being excreted in the urine. drugbank.comnih.gov

Table 4: Elimination Characteristics of (R)-Esmolol and its Primary Metabolite

| Compound | Primary Elimination Route | % Unchanged in Urine | Elimination Half-Life | Reference |

|---|---|---|---|---|

| (R)-Esmolol | Metabolic Hydrolysis | <2% | ~9 minutes | nih.govdrugbank.comnih.gov |

| Esmolol Acid | Renal Excretion | ~73% (of total dose) | ~3.7 hours | nih.govdrugbank.comnih.gov |

Analytical and Bioanalytical Methodologies for R Esmolol Hydrochloride

Development and Validation of Quantitative Analytical Methods

The accurate quantification of (R)-Esmolol Hydrochloride is fundamental for quality control in both bulk drug substance and finished pharmaceutical products. Various analytical techniques have been developed and validated to meet the stringent requirements of regulatory bodies.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Esmolol (B25661) Hydrochloride. Reversed-phase HPLC (RP-HPLC) methods are particularly common due to their efficiency in separating polar compounds.

A rapid, stability-indicating HPLC method was developed for the determination of esmolol hydrochloride, demonstrating its efficacy by resolving the active compound from synthetic intermediates, potential impurities, and degradation products. nih.gov This method utilized a microparticulate (10-micron) cyano-bonded silica-packed column with a UV absorbance detector set at 280 nm. nih.gov The mobile phase consisted of acetonitrile (B52724), 0.005 M sodium acetate (B1210297), and acetic acid (15:84:1), pumped at a flow rate of 2 mL/min. nih.gov Validation of this method over a concentration range of 100-500 µg/mL showed a percent relative standard deviation (RSD) of less than 1.7% and an accuracy greater than 98.6%, with correlation coefficients exceeding 0.9996. nih.gov

Another validated stability-indicating RP-HPLC method was established for determining Esmolol Hydrochloride and its related impurities, ASL-8123 and ACC-9675. ijpsr.comijpsr.com This method employed a C18 column (250 mm × 4.6 mm, 5µ) maintained at 30°C. The mobile phase comprised acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH=4.8), with UV detection at 221 nm. ijpsr.comijpsr.com The linearity of this method was established over a concentration range of 0.25-1.5 ppm for the drug and its impurities. ijpsr.comijpsr.com

Further research details an RP-HPLC method for estimating Esmolol Hydrochloride in bulk and injection forms. This method used a BDS Hypersil Grace C18 column (250mm x 4.6ID, 5µm) with a mobile phase of acetonitrile and buffer (80:20 v/v, pH 3) at a flow rate of 0.8 ml/min. The detection wavelength was 224 nm, and the method demonstrated linearity between 10 µg/ml to 50 µg/ml with a correlation coefficient (r²) of 0.998.

| Parameter | Method 1 nih.gov | Method 2 ijpsr.comijpsr.com | Method 3 |

| Column | Cyano-bonded silica (B1680970) (10-micron) | C18 (250 mm × 4.6 mm, 5µ) | BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm) |

| Mobile Phase | Acetonitrile:0.005 M Sodium Acetate:Acetic Acid (15:84:1) | Acetonitrile:0.01N KH2PO4 (pH 4.8) | Acetonitrile:Buffer (80:20 v/v, pH 3) |

| Flow Rate | 2 mL/min | Not Specified | 0.8 mL/min |

| Detection (UV) | 280 nm | 221 nm | 224 nm |

| Linearity Range | 100-500 µg/mL | 0.25-1.5 ppm | 10-50 µg/ml |

| Internal Standard | 2-p-chlorophenyl-2-methylpropanol | Not Specified | Not Specified |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including improved resolution, faster analysis times, and increased sensitivity. ijsrtjournal.com When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for both quantification and structural elucidation.

A UPLC-Q-Exactive Orbitrap tandem mass spectrometry (UPLC-QE-MS) based method was developed for impurity profiling of esmolol. researchgate.net This advanced technique, combined with multiple mass defect filters and chemometrics, allowed for the detection and identification of 20 different impurities. researchgate.net The sensitivity of such methods is crucial, with the capability to quantify potential genotoxic impurities at levels as low as 0.016 ppm. researchgate.net The validation of this approach showed excellent linearity (correlation coefficient > 0.999) and accuracy (83-113%) for the targeted impurities. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Esmolol Hydrochloride. ijacskros.com These methods are often based on the formation of colored complexes that can be measured in the visible region of the electromagnetic spectrum.

Several simple and sensitive extractive spectrophotometric methods have been developed involving the formation of colored, chloroform-extractable ion-pair complexes between the drug and acidic triphenylmethane (B1682552) dyes like bromothymol blue (BTB), bromophenol blue (BPB), and bromocresol green (BCG) in an acidic medium. ajrconline.org The resulting complexes showed maximum absorbance at 415 nm (BTB), 412 nm (BPB), and 412 nm (BCG), respectively, and obeyed Beer's law in the concentration range of 2.5-25 µg/ml. ajrconline.org

Another approach involves charge-transfer complexation with reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), chloranilic acid (CAA), and Folin's reagent, with the resulting complexes measured at 460 nm, 430 nm, and 490 nm, respectively. ijacskros.com A UV-Visible spectrophotometric method has also been validated for the estimation of Esmolol Hydrochloride in bulk and ophthalmic formulations, with an absorption maximum at 223 nm and a linear response in the concentration range of 1–6 μg/ml. worldwidejournals.com

| Method Type | Reagent(s) | λmax (nm) | Linearity Range (µg/ml) |

| Ion-Pair Extraction | Bromothymol blue (BTB) | 415 | 2.5-25 |

| Ion-Pair Extraction | Bromophenol blue (BPB) | 412 | 2.5-25 |

| Ion-Pair Extraction | Bromocresol green (BCG) | 412 | 2.5-25 |

| Charge-Transfer | DDQ | 460 | 4-20 |

| Charge-Transfer | Chloranilic Acid (CAA) | 430 | 12-60 |

| UV-Visible | None (Direct) | 223 | 1-6 |

Stability-Indicating Analytical Methods for this compound

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. lubrizolcdmo.com The inherent chemical instability of the ester group in esmolol, which is susceptible to hydrolysis, necessitates such methods. uspto.gov

An RP-HPLC method was specifically developed and validated to be stability-indicating. nih.gov The method's ability to resolve esmolol from its synthetic intermediates and the primary acid degradation product was demonstrated. nih.govuspto.gov Forced degradation studies, including exposure to acid, base, oxidation, heat, and light, are typically performed to prove the specificity of these methods. ijpsr.com For instance, one study subjected Esmolol Hydrochloride to acidic, alkaline, oxidative, and thermal stress conditions to confirm that the developed HPLC method could effectively separate the drug peak from any degradants. The results from these studies confirm that the assay is specific for the intact drug and can be used for stability testing. ijpsr.com

Methodologies for Trace Impurity Detection and Quantification

The identification and quantification of impurities in pharmaceutical substances are critical for ensuring drug safety and quality. researchgate.net The synthesis of Esmolol Hydrochloride can result in several process-related impurities.

Advanced analytical techniques are required to detect and quantify these impurities at trace levels. A gradient HPLC method was used to detect four prominent process impurities, which were subsequently identified using spectral data (¹H NMR, IR, and Mass spectrometry) as Esmolol free acid, Esmolol isopropyl amide analog, N-Ethyl Esmolol, and Esmolol dimer.

For more comprehensive impurity profiling, a UPLC-MS-based strategy has proven highly effective. researchgate.net This approach led to the identification of 20 impurities in Esmolol Hydrochloride injection, 14 of which had not been previously reported. researchgate.net The study highlighted that hydrolysis and dimerization were the main degradation pathways. Such sensitive methods are vital for monitoring the manufacturing process and ensuring the quality control of the final drug product. researchgate.net

Bioanalytical Method Development for (R)-Esmolol and Metabolites in Biological Matrices

Bioanalytical methods are developed to quantify drugs and their metabolites in biological fluids like plasma, serum, or urine. onlinepharmacytech.infoscispace.com These methods are indispensable for pharmacokinetic and bioequivalence studies. ijpscr.info

A simple and reproducible liquid-chromatographic method was developed for the determination of esmolol and its major acid metabolite in human urine. nih.gov The method involves a liquid-liquid extraction step to separate esmolol from its more polar metabolite. Esmolol was extracted from urine at a pH of 8.4 into methylene (B1212753) chloride, while the metabolite remained in the aqueous phase. nih.gov The subsequent analysis was performed using different columns and detection wavelengths for the drug and its metabolite (µBondapak C18 at 229 nm for esmolol and Spherisorb phenyl at 280 nm for the metabolite). nih.gov The method demonstrated good extraction recoveries (95% for esmolol, 92% for the metabolite) and was linear and reproducible over relevant concentration ranges. nih.gov

The development of bioanalytical methods, particularly using highly sensitive and selective techniques like LC-MS/MS, is crucial for accurately characterizing the pharmacokinetic profile of (R)-Esmolol and its metabolites following administration. onlinepharmacytech.info These methods require rigorous validation to ensure their reliability for clinical and preclinical studies. scispace.com

Impurity Profiling and Degradation Pathway Analysis of R Esmolol Hydrochloride

Characterization of Degradation Products

(R)-Esmolol Hydrochloride is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, light exposure, and elevated temperatures. Understanding these degradation pathways is crucial for defining appropriate storage and handling conditions.

As an ester-containing compound, this compound is particularly prone to hydrolytic degradation. The primary mechanism is the hydrolysis of the methyl ester group, which is catalyzed by both acidic and basic conditions.

Mechanism: The ester linkage in the esmolol (B25661) molecule is susceptible to nucleophilic attack by water, leading to cleavage of the ester bond. This reaction is accelerated in the presence of hydronium or hydroxide ions.

Products:

Esmolol Acid: The principal hydrolytic degradation product is Esmolol Acid (also referred to as EP1), formed by the loss of the methyl group from the ester. This compound is also a known human metabolite.

Methanol: Co-formed with Esmolol Acid during the hydrolysis reaction.

Dimers: Dimerization can also occur during degradation, leading to the formation of various dimeric hydrolysates. Both acidic and basic conditions have been shown to promote the formation of dimeric hydrolysates.

Studies have shown that in aqueous solutions, the hydrolysis of esmolol is a significant degradation pathway. The rate of hydrolysis is influenced by pH and temperature, with increased degradation observed at non-neutral pH and higher temperatures. nih.gov

This compound can undergo oxidative degradation, particularly when exposed to air or oxidizing agents. This pathway can compromise the stability and quality of the drug product.

Pathways: While specific mechanisms are complex, oxidation can be initiated by factors such as exposure to atmospheric oxygen, trace metal ions, or peroxides present in excipients. The ether and secondary alcohol moieties in the esmolol structure are potential sites for oxidation.

Products: Forced degradation studies have shown that oxidation facilitates the formation of specific impurities. One notable product formed under oxidative stress is designated as EP19. Enhanced oxidation also contributes to the formation of Esmolol Acid (EP1).

To mitigate oxidative degradation, the inclusion of antioxidants or packaging under an inert atmosphere (e.g., nitrogen) may be considered during formulation development.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photostability testing is a critical component of stability assessment to determine the need for light-protective packaging.

Studies: Photodegradation studies involve exposing the drug substance, both in solid-state and in solution, to controlled light sources (e.g., UV and visible light) as per ICH guidelines. ajpsonline.com

Products: Light absorption has been found to significantly accelerate the formation of several degradation products. For esmolol hydrochloride injection, the synthesis of impurities EP7, EP8, and EP19 is notably increased upon light exposure. For the solid raw material, luminescence accelerates the formation of a broader range of products, including EP1, EP7-10, EP12-13, EP16, and EP19.

These findings underscore the importance of storing this compound in light-resistant containers to prevent photodegradation.

Elevated temperatures can accelerate the chemical degradation of this compound. Thermal degradation studies are essential for determining appropriate storage temperatures and predicting the shelf-life of the product.

Profiles: Thermal degradation is assessed by exposing the drug substance to high temperatures over time. The rate of degradation typically follows Arrhenius kinetics, with higher temperatures leading to faster degradation. Studies have shown a temperature-dependent decrease in the degradation of esmolol. nih.gov

Products: Thermal stress has been shown to facilitate the synthesis of Esmolol Acid (EP1) and dimeric hydrolysates (EP8 and EP9). Oxidation and heat together can also promote the formation of the impurity EP19.

These results indicate that this compound should be stored at controlled temperatures to minimize the formation of thermal degradants.

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a crucial process in pharmaceutical development used to identify the likely degradation products and demonstrate the stability-indicating nature of analytical methods. ajpsonline.comresearchgate.net These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, high humidity, and extremes of pH, as well as exposure to light and oxidizing agents. ajpsonline.comresearchgate.net

For this compound, forced degradation studies have been instrumental in elucidating the degradation pathways described above. By intentionally degrading the molecule, researchers can:

Identify potential degradants that may form during storage and shipment.

Elucidate the chemical structures of these degradation products.

Develop and validate stability-indicating analytical methods, typically HPLC, that can separate the intact drug from all potential impurities and degradation products. ijpsr.com

Gain insight into the intrinsic stability of the molecule, helping to guide formulation and packaging development. ajpsonline.com

The collective data from hydrolytic, oxidative, photolytic, and thermal stress tests provide a comprehensive degradation profile for this compound, ensuring that methods are in place to monitor its purity and stability throughout its lifecycle.

| Stress Condition | Major Degradation Products |

|---|---|

| Acidic/Basic Hydrolysis | Esmolol Acid (EP1), Dimeric Hydrolysates (e.g., EP7, EP8, EP15, EP17) |

| Oxidation | Esmolol Acid (EP1), EP19 |

| Photodegradation | EP7, EP8, EP19 (in injection); EP1, EP7-10, EP12-13, EP16, EP19 (in solid) |

| Thermal Degradation | Esmolol Acid (EP1), Dimeric Hydrolysates (EP8, EP9) |

Impurity Profiling Techniques (e.g., UPLC-QE-MS based Mass Defect Filtering)

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) such as this compound are critical for ensuring drug safety and quality. Modern analytical techniques offer high sensitivity and specificity, enabling the detection of impurities even at trace levels. Among these, a combination of liquid chromatography and high-resolution mass spectrometry stands out as a particularly powerful tool.

An innovative and efficient strategy for impurity profiling of esmolol hydrochloride has been developed using Ultra-Performance Liquid Chromatography coupled with Q-Exactive Orbitrap tandem Mass Spectrometry (UPLC-QE-MS). researchgate.net This method is enhanced by the application of multiple mass defect filtering (MDF) and chemometrics. researchgate.net Mass defect filtering is a data-processing technique that helps to distinguish potential drug-related molecules from background noise and endogenous substances based on the difference between a compound's exact mass and its nominal mass. researchgate.net This approach significantly streamlines the process of identifying known and unknown impurities. nih.govhpst.cz

In a comprehensive study on esmolol hydrochloride injection, this integrated UPLC-QE-MS strategy successfully detected and identified a total of 20 impurities. researchgate.net Notably, 14 of these impurities were reported for the first time, highlighting the sensitivity and efficacy of the technique. researchgate.net The breakdown of esmolol primarily involves hydrolysis and dimerization. Under conditions of acid and base hydrolysis, esmolol undergoes significant degradation through ester hydrolysis to form esmolol acid (EP 1), which is also a known human metabolite.

The table below summarizes some of the impurities identified in Esmolol Hydrochloride using advanced analytical methods.

Table 1: Identified Impurities in Esmolol Hydrochloride

| Impurity Name/Code | Type | Common Method of Formation |

|---|---|---|

| Esmolol Acid (EP 1) | Degradation/Metabolite | Ester hydrolysis under acidic or basic conditions. |

| EP 2 | Degradation | Primary degradative impurity found in raw materials. |

| EP 3 | Degradation | Formed from the esterification of EP 1. |

| Esmolol Dimer | Process-Related | Formed during synthesis. semanticscholar.orgderpharmachemica.com |

| N-Ethyl Esmolol | Process-Related | Formed during synthesis. semanticscholar.orgderpharmachemica.com |

| EP 20 | Degradation | Identified via UPLC-QE-MS; predicted to have potential toxicity. researchgate.net |

This UPLC-MS/MS-based metabolomic strategy serves as a valuable tool for monitoring the manufacturing process and ensuring the quality control of esmolol hydrochloride injections. researchgate.net

Strategies for Impurity Reduction and Control in Synthesis and Manufacturing

The control of impurities in this compound is a multifaceted process that begins with the initial synthesis and extends through to the final formulation and storage. Strategies are aimed at minimizing both process-related impurities, which arise during manufacturing, and degradation impurities, which form during storage.

Optimization of Synthesis Process: The generation of undesired by-products during the synthesis of esmolol can be effectively managed by optimizing reaction parameters such as temperature, pressure, and pH. The choice of reagents and catalysts is also crucial; using cleaner and more efficient options can lead to a significant reduction in impurities. Furthermore, starting with high-quality raw materials and solvents is a fundamental step in preventing the introduction of contaminants at the outset of production. Process-related impurities identified during the synthesis of esmolol hydrochloride include Esmolol free acid, N-Ethyl Esmolol, and Esmolol dimer. semanticscholar.orgderpharmachemica.comderpharmachemica.com

Purification Techniques: Post-synthesis purification is essential for removing any remaining impurities. A patented process for the purification of esmolol hydrochloride involves a specific salification and recrystallization procedure. google.com This process includes dissolving the esmolol base in a solvent like methyl tert-butyl ether or isopropyl acetate (B1210297), followed by crystallization. google.com A subsequent recrystallization step, for instance using a methanol and isopropyl acetate solvent system, can further enhance purity to greater than 99.0%, effectively controlling specified impurities to levels below pharmacopoeial limits. google.com

Control of Degradation Impurities: Esmolol's ester structure makes it susceptible to hydrolysis, particularly in the presence of moisture. To mitigate this, formulations should be stabilized to prevent moisture exposure, which can be achieved through the use of moisture-resistant packaging or desiccants during storage. Oxidative degradation can be minimized by employing antioxidants, purging with inert gas like nitrogen, or using oxygen-resistant packaging. To prevent photodegradation, storing esmolol in light-resistant containers is recommended.

Minimizing Residual Solvents: Residual solvents from the manufacturing process are another class of impurities that must be controlled. Limiting the use of solvents and opting for those with low toxicity and high volatility can facilitate their removal. Advanced drying techniques, such as vacuum drying, are effective in removing any lingering solvents from the final product.

The table below outlines key strategies for controlling different types of impurities in this compound.

Table 2: Strategies for Impurity Reduction and Control

| Impurity Type | Control Strategy | Specific Actions |

|---|---|---|

| Process-Related Impurities | Optimize Synthesis | Control reaction temperature, pressure, and pH; use high-purity raw materials and reagents. |

| Process-Related Impurities | Purification | Implement effective crystallization and recrystallization steps using appropriate solvent systems (e.g., methanol/isopropyl acetate). google.com |

| Degradation (Hydrolysis) | Enhance Stability | Utilize moisture-resistant packaging and desiccants. |

| Degradation (Oxidation) | Enhance Stability | Incorporate antioxidants; package under an inert atmosphere (e.g., nitrogen). |

| Degradation (Photolysis) | Enhance Stability | Store in light-resistant containers. |

| Residual Solvents | Process Control | Limit solvent use; employ vacuum drying to ensure removal. |

By implementing these carefully designed manufacturing procedures, purification methods, and rigorous quality control measures, manufacturers can effectively reduce the levels of process-related and degradation impurities in this compound.

Formulation Science and Stability Enhancements for R Esmolol Hydrochloride Preparations

Physicochemical Stability of (R)-Esmolol Hydrochloride in Aqueous Solutions

This compound is an ester-containing compound, a characteristic that makes it inherently susceptible to hydrolytic degradation in aqueous environments. The primary degradation pathway involves the hydrolysis of the labile aliphatic methyl ester group, which breaks down the molecule into its acidic metabolite, known as Esmolol (B25661) Acid or ASL-8123, and methanol. nih.gov This hydrolytic process is a significant concern for liquid formulations and is more likely to occur during improper storage or when the drug is subjected to moisture.

Beyond hydrolysis, the stability of this compound is also compromised by other environmental factors. The molecule is sensitive to light, temperature, and moisture, with studies showing that these conditions can accelerate degradation. Exposure to light can facilitate the formation of various degradation products, while elevated temperatures can lead to thermal deterioration. Furthermore, esmolol is susceptible to oxidative degradation, particularly when exposed to air, which can generate impurities that affect the drug's quality and effectiveness.

The breakdown of esmolol can also involve dimerization, leading to a complex profile of impurities. Due to this inherent instability, formulation strategies must address these degradation pathways. Mitigation techniques include the use of light-resistant containers to prevent photodegradation, storage at controlled temperatures to avoid thermal decomposition, and measures to protect against moisture.

Influence of pH on Hydrolytic Stability

The hydrolytic stability of this compound is profoundly influenced by the pH of its aqueous solution. The ester hydrolysis that characterizes its primary degradation pathway is catalyzed by both acidic and basic conditions. ajpojournals.orgresearchgate.net Research has demonstrated that the rate of degradation is minimized within a very narrow pH range.

The optimal pH for the stability of esmolol in an aqueous solution has been identified to be approximately 5.0. google.comgoogle.com Deviations from this optimal pH, in either the acidic or basic direction, lead to an increased rate of hydrolysis and the formation of the esmolol acid degradant. Consequently, maintaining the pH as close to 5.0 as possible is a critical objective in the formulation of stable aqueous solutions of esmolol. google.comgoogle.com Pharmaceutical compositions are typically formulated to have a pH between 3.5 and 6.5, with a more preferable range being 4.5 to 5.5, to ensure maximum stability and a pharmaceutically acceptable shelf life. google.comgoogle.com

| pH Condition | Effect on Stability | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Acidic (pH < 4.5) | Increased degradation rate | Acid-catalyzed ester hydrolysis | |

| Optimal (pH 4.5 - 5.5) | Maximal stability | Minimal hydrolysis | google.comgoogle.com |

| Basic (pH > 6.5) | Increased degradation rate | Base-catalyzed ester hydrolysis |

Role of Buffering Agents in Maintaining this compound Stability

Buffering agents are essential components in liquid formulations of this compound, playing a crucial role in maintaining the pH within the optimal range for stability and thereby inhibiting hydrolytic degradation. While buffers are necessary, their selection and concentration must be carefully managed, as they can also influence the degradation rate.

Studies have shown that the rate of esmolol hydrolysis is dependent on the concentration of the buffer used. For instance, with acetate (B1210297) buffer, an increase in the buffer concentration leads to a corresponding increase in the rate of hydrolysis. google.com This presents a challenge in formulation, requiring a balance between sufficient buffer capacity to maintain pH and minimizing the buffer concentration to reduce its catalytic effect on degradation. google.com

| Buffer Component | Function | Key Characteristic | Formulation Impact | Reference |

|---|---|---|---|---|

| Primary Buffer (e.g., Acetate) | Establishes initial formulation pH | Concentration-dependent catalytic effect on hydrolysis | Concentration must be minimized to enhance stability | google.com |

| Secondary Buffer (Degradation Product ASL-8123) | Increases buffer capacity as degradation proceeds | pKa of 4.80, active in the optimal pH range | Minimizes pH change over time, allowing for lower primary buffer concentration | nih.govgoogle.com |

Investigation of Excipient Compatibility and Stabilization Mechanisms

The selection of appropriate excipients is critical for the stability and performance of this compound formulations. labinsights.nl Excipients serve various functions, such as adjusting tonicity and enhancing stability, but they must be compatible with the active pharmaceutical ingredient (API). who.int

Osmotic-adjusting agents are commonly included in parenteral formulations to ensure they are isotonic. For esmolol hydrochloride, agents such as sodium chloride and dextrose are considered suitable. google.com Beyond these, the choice of excipients can directly inhibit degradation processes. For example, to mitigate oxidative degradation, antioxidants can be incorporated into the formulation, or protective manufacturing processes like purging with an inert gas can be employed.

To combat hydrolysis, which is a primary concern due to the ester linkage in esmolol, formulators have used strategies to reduce the water content in the final product. google.com Lyophilization, or freeze-drying, is an effective method to decrease moisture levels and thereby reduce hydrolysis-based degradation. Historically, co-solvents such as alcohol and propylene (B89431) glycol have been used to minimize the concentration of water. google.com However, the use of propylene glycol in esmolol formulations has been linked to a higher incidence of venous irritation when concentrations exceed 10 mg/mL. globalrph.com

API-excipient compatibility studies are a cornerstone of preformulation research. sjf.edu These studies aim to identify potential physical or chemical interactions that could compromise the stability of the final product. sjf.edu While specific data on the compatibility of this compound with a broad range of modern pharmaceutical excipients is not extensively detailed in the available literature, the principles of compatibility testing remain paramount. Such investigations would typically involve storing binary mixtures of the drug and individual excipients under accelerated conditions (e.g., elevated temperature and humidity) and analyzing for degradation products. researchgate.net

Degradation Kinetics in Different Formulation Vehicles

The rate at which this compound degrades is highly dependent on the formulation vehicle and storage conditions. Kinetic studies are essential to predict the shelf-life and ensure the stability of the drug product.

The stability of a 10 mg/mL solution of esmolol hydrochloride has been systematically evaluated in a variety of common intravenous (IV) solutions. nih.gov The studies showed that the drug is relatively stable in most standard IV fluids, such as 5% dextrose, 0.9% sodium chloride, and Lactated Ringer's injection. nih.gov When stored at refrigerated (5°C) or controlled room temperatures (23-27°C), esmolol hydrochloride maintained its stability for at least 168 hours. nih.gov However, stability decreases under more stressful conditions. At an elevated temperature of 40°C, the drug remained stable for at least 48 hours in most solutions. nih.gov

The composition of the vehicle can have a significant impact on degradation kinetics. A notable exception to the general stability profile was observed in 5% sodium bicarbonate injection. In this more alkaline vehicle, the stability of esmolol hydrochloride at 40°C was reduced to only about 24 hours, highlighting the critical role of pH in the degradation rate. nih.gov The type of container, whether glass or polyvinyl chloride (PVC), did not appear to affect the stability of the drug. nih.gov

| Intravenous Vehicle | Storage Condition | Duration of Stability |

|---|---|---|

| 0.9% Sodium Chloride, 5% Dextrose, Lactated Ringer's, and combinations | 5°C (Refrigerated) | At least 168 hours |

| 23-27°C (Room Temperature) | At least 168 hours | |

| 40°C | At least 48 hours | |

| 5% Sodium Bicarbonate | 40°C | Approximately 24 hours |

| All tested vehicles | Intense Light (25-30°C) | At least 24 hours |

| Data sourced from a study on the stability of esmolol hydrochloride in intravenous solutions. nih.gov |

Preclinical Mechanistic Research and in Vitro Studies on R Esmolol Hydrochloride

In Vitro Pharmacological Characterization in Cellular Models

The characterization of esmolol's enantiomers in cellular models has revealed significant differences in their interaction with adrenergic receptors and their metabolic fate. The beta-1 adrenergic receptor blocking activity resides almost exclusively with the (S)-(-)-enantiomer, while the (R)-(+)-isomer is considered essentially inactive at these receptors. researchgate.netgoogleapis.com

Metabolic studies in vitro have shown that the hydrolysis of esmolol (B25661) by blood esterases can be stereoselective, though this varies significantly between species. For instance, esterases in rabbit red blood cell membranes and cytosol, as well as in human plasma, show preferential hydrolysis of the (R)-(+)-enantiomer. scribd.com In contrast, esterases in dog and rat blood hydrolyze the (S)-enantiomer more rapidly, while human blood esterases have not demonstrated significant stereoselectivity in some studies. researchgate.net This species-dependent variation is a key mechanistic finding in the preclinical evaluation of the compound.

Beyond its interaction with beta-receptors, racemic esmolol has been shown to exert direct effects on ion channels in cardiac myocytes at concentrations significantly higher than those required for beta-blockade. In whole-cell voltage-clamp experiments on isolated rat ventricular myocytes, esmolol inhibited both the L-type calcium current (ICa,L) and the fast sodium current (INa). science.gov This effect, which is not mediated by beta-receptors, suggests a separate membrane-stabilizing activity at supra-therapeutic concentrations. science.gov The specific contribution of the (R)-enantiomer to this ion channel blockade has not been fully delineated.

Table 1: In Vitro Cellular Effects of Esmolol

| Parameter | Cell Type | Compound Form | Finding | Reference |

|---|---|---|---|---|

| β1-Adrenergic Blockade | N/A | Enantiomers | Activity resides in (S)-esmolol; (R)-esmolol is inactive. | researchgate.net |

| Metabolism | Rabbit RBCs | Enantiomers | Stereoselective hydrolysis, faster for (R)-(+)-esmolol. | scribd.com |

| Metabolism | Human Plasma | Enantiomers | Stereoselective hydrolysis, faster for (R)-(+)-esmolol. | scribd.com |

| L-type Ca2+ Current | Rat Ventricular Myocytes | Racemic Esmolol | Inhibition (IC50: 0.45 mmol/L) | science.gov |

| Fast Na+ Current | Rat Ventricular Myocytes | Racemic Esmolol | Inhibition (IC50: 0.17 mmol/L) | science.gov |

Studies in Isolated Organ Preparations (e.g., Cardiac Tissues, Vascular Smooth Muscle)

Investigations using isolated organ preparations have provided further insight into the mechanisms of action of esmolol, particularly at high concentrations. In Langendorff-perfused isolated rat hearts, millimolar concentrations (≥1 mmol/L) of racemic esmolol induce a profound negative inotropic effect, resulting in diastolic cardiac arrest. science.gov This effect is maintained even during ventricular pacing, indicating a direct action on the cardiac muscle. science.gov The mechanism for this pronounced negative inotropy is attributed to the inhibition of L-type Ca2+ channels, which reduces the influx of calcium required for myocyte contraction. science.gov

Studies on isolated vascular preparations have been used to assess direct effects on vascular smooth muscle. In experiments using a constant-flow-perfused isolated canine hindlimb, therapeutic (beta-blocking) doses of racemic esmolol were found to lack direct vascular effects or alpha-adrenergic blocking activity. scribd.comsemanticscholar.org This suggests that at clinically relevant concentrations, the primary mechanism of action is confined to beta-1 receptor antagonism without direct influence on vascular tone.

Investigation of Novel Molecular Targets or Off-Target Interactions (e.g., Aldose Reductase Inhibition)

Preclinical research has identified molecular targets for esmolol that are distinct from its primary beta-blocking activity. One of the most significant of these is the enzyme aldose reductase. researchgate.net Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. scielo.br Under hyperglycemic conditions, this pathway's activation is implicated in the pathogenesis of diabetic complications. scielo.br Preclinical studies have demonstrated that topical esmolol hydrochloride can inhibit aldose reductase, suggesting a potential mechanism for mitigating cellular damage by reducing the accumulation of sorbitol and the formation of advanced glycation end products. researchgate.net While these findings are attributed to racemic esmolol, the specific activity of the (R)-enantiomer at this target requires further characterization.

The inhibition of cardiac fast sodium channels and L-type calcium channels at millimolar concentrations represents another significant off-target interaction. science.gov These effects are not shared by other beta-blockers like atenolol, indicating a molecule-specific action independent of the beta-adrenergic receptor. science.gov This ion channel modulation may contribute to the antiarrhythmic properties observed outside of beta-blockade and could potentially involve the (R)-enantiomer, given its inactivity at the beta-receptor.

Furthermore, mechanistic studies suggest that racemic esmolol interacts with pathways regulating apoptosis. Research indicates that esmolol can inhibit Caspase-3 and upregulate the anti-apoptotic protein Bcl-2.

Table 2: Off-Target and Novel Molecular Interactions of Esmolol

| Target / Interaction | Model System | Compound Form | Mechanistic Finding | Reference |

|---|---|---|---|---|

| Aldose Reductase | Preclinical Models | Racemic Esmolol | Inhibition of enzyme activity | researchgate.net |

| Fast Na+ Channels | Isolated Cardiomyocytes | Racemic Esmolol | Inhibition at millimolar concentrations | science.gov |

| L-type Ca2+ Channels | Isolated Cardiomyocytes | Racemic Esmolol | Inhibition at millimolar concentrations | science.gov |

| Apoptosis Regulation | N/A | Racemic Esmolol | Inhibition of Caspase-3, upregulation of Bcl-2 |

Animal Model Studies for Mechanistic Elucidation (Excluding Efficacy/Safety Endpoints)

While animal studies focusing solely on the (R)-esmolol enantiomer are limited, mechanistic investigations using the racemic mixture have uncovered several non-beta-blocking effects that may be relevant to the actions of the (R)-isomer. These studies, which exclude primary efficacy or safety endpoints, focus on elucidating underlying physiological and cellular mechanisms.

In animal models of endotoxemic shock, esmolol administration has been shown to modulate the autonomic nervous system. Spectral analysis of heart rate variability in endotoxin-challenged pigs revealed that esmolol treatment led to a significant decrease in sympathetic activity and an indirect increase in vagal autonomic tone.

Mechanistic studies in rodent models of sepsis have highlighted significant anti-inflammatory and anti-apoptotic effects of racemic esmolol. Esmolol treatment has been observed to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the concentration of the anti-inflammatory cytokine IL-10. Concurrently, esmolol has been shown to inhibit apoptosis in tissues like the intestine, liver, and kidney, which is a key mechanism of organ injury in sepsis. In a mouse model of sepsis-induced brain injury, esmolol administration reduced neuronal inflammation, apoptosis, and oxidative stress, suggesting a neuroprotective mechanism.

These findings from in vivo animal models demonstrate that racemic esmolol possesses significant anti-inflammatory, anti-apoptotic, and autonomic-modulating properties that are independent of its heart rate-lowering effect. The extent to which the (R)-enantiomer contributes to these protective mechanisms remains an area for further investigation.

Emerging Research Areas and Future Directions in R Esmolol Hydrochloride Science

Advanced Drug Delivery Systems Research for (R)-Esmolol Hydrochloride

The development of advanced drug delivery systems for this compound is a burgeoning field aimed at enhancing its therapeutic efficacy and expanding its clinical applications. Due to its short half-life, current administration is primarily through intravenous infusion, which can be restrictive. nih.gov Research is therefore exploring alternative delivery modalities.

One promising avenue is the use of prodrugs for transdermal delivery . A study focused on synthesizing ester prodrugs of esmolol (B25661) (acetate, propionate, butyrate, and valerate) to increase its lipophilicity for better skin permeation. nih.gov The results indicated that these ester prodrugs exhibited significantly higher skin permeability compared to the parent drug, with esmolol valerate (B167501) showing the highest steady-state flux. nih.gov This suggests that a similar prodrug strategy could be effectively applied to this compound to develop a non-invasive, transdermal patch for controlled release.

Another area of investigation is the formulation of fat emulsions . An esmolol fat emulsion has been developed, which encapsulates the drug in the oil phase of an emulsion. google.com This approach can improve the stability of the ester bond in esmolol, which is otherwise susceptible to rapid hydrolysis by red blood cell esterases. google.comdrugbank.com By protecting the (R)-enantiomer within the lipid droplets, a fat emulsion could potentially prolong its duration of action and reduce irritation at the injection site. google.com

While research into nanoformulations such as nanoparticles and liposomes for esmolol is still in its early stages, these technologies hold considerable promise for the targeted and sustained delivery of this compound.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are increasingly being employed to investigate the molecular properties and interactions of chiral molecules like this compound at an atomic level. These in silico methods provide valuable insights that can guide drug design and development.

Recent research has utilized molecular simulations to study the polymorphism of esmolol hydrochloride . nih.gov Understanding the different crystalline forms is crucial for ensuring the stability and bioavailability of the drug. Such computational approaches can predict the most stable polymorph of this compound, which is vital for its formulation.

Molecular docking studies can elucidate the binding interactions between (R)-Esmolol and the β1-adrenergic receptor. By modeling the precise orientation and conformation of the (R)-enantiomer within the receptor's binding pocket, researchers can understand the structural basis for its pharmacological activity. This knowledge is instrumental in designing more potent and selective beta-blockers.

Furthermore, MD simulations can be used to study the conformational dynamics of this compound in different biological environments. These simulations can predict how the molecule changes its shape and interacts with surrounding water molecules and ions, which can influence its absorption, distribution, and metabolism.

Systems Pharmacology Approaches for Esmolol Hydrochloride

Systems pharmacology offers a holistic approach to understanding the effects of this compound on the entire biological system. By integrating data from genomics, proteomics, and metabolomics with pharmacokinetic and pharmacodynamic models, systems pharmacology can provide a comprehensive picture of the drug's mechanism of action and its impact on various physiological pathways.

A systems pharmacology model for this compound could be used to:

Predict its effects on multiple organ systems : Beyond its primary cardiovascular effects, esmolol can influence other systems. nih.gov A systems pharmacology model could help to anticipate these off-target effects.

Identify potential drug-drug interactions : By simulating the co-administration of this compound with other drugs, it is possible to predict potential interactions that may not be apparent from traditional pharmacological studies. medscape.commayoclinic.org

Personalize therapy : By incorporating patient-specific data, such as genetic variations in drug-metabolizing enzymes, a systems pharmacology model could help to tailor the dosage of this compound to individual patients.

While specific systems pharmacology studies on this compound are yet to be published, this approach holds significant potential for optimizing its therapeutic use.

Application of Metabolomics in Esmolol Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the metabolic fate of drugs and identifying biomarkers of their efficacy and toxicity. The primary metabolic pathway of esmolol involves rapid hydrolysis by red blood cell esterases to its acid metabolite, ASL-8123, and methanol. nih.gov

The application of metabolomics in this compound research could:

Provide a detailed metabolic fingerprint : By analyzing the changes in the metabolome following the administration of this compound, researchers can obtain a comprehensive profile of its metabolic products.

Identify novel biomarkers : Metabolomic studies may reveal specific metabolites that correlate with the therapeutic response to this compound, which could be used as biomarkers to monitor its efficacy.

Elucidate mechanisms of action : Changes in metabolic pathways can provide insights into the downstream effects of β1-adrenergic receptor blockade by this compound.

Although comprehensive metabolomic studies on this compound are currently lacking, this technology has the potential to significantly advance our understanding of its pharmacology.

Identification of Research Gaps and Novel Research Avenues for this compound

Despite its clinical use, there are several research gaps in our understanding of this compound. A significant limitation is that much of the existing research has been conducted on the racemic mixture of esmolol, with a lack of studies focusing specifically on the (R)-enantiomer.

Key research gaps and potential novel research avenues include:

Enantiomer-specific pharmacology : There is a need for more studies that directly compare the pharmacodynamic and pharmacokinetic profiles of the (R)- and (S)-enantiomers of esmolol.

Long-term effects : The long-term effects of continuous administration of this compound have not been extensively studied.

Unexplored therapeutic areas : While esmolol is primarily used for cardiovascular conditions, its potential in other therapeutic areas, such as sepsis, warrants further investigation. nih.govresearchgate.netresearchgate.net

Pediatric populations : There is limited data on the use of esmolol in pediatric patients, and further research is needed to establish its safety and efficacy in this population. nih.gov

Addressing these research gaps will be crucial for fully realizing the therapeutic potential of this compound.

Regulatory Science Perspectives on Chiral Drug Development and Impurity Control for this compound

The development of a single-enantiomer drug like this compound is subject to specific regulatory considerations. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the development of chiral drugs.

A key aspect of regulatory science for this compound is the control of chiral impurities . The (S)-enantiomer is considered a chiral impurity in a formulation of this compound. Therefore, it is essential to have validated, stereoselective analytical methods to accurately quantify the enantiomeric purity of the drug substance and drug product. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for separating and quantifying enantiomers. google.com